4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as EPI-001 and is a small molecule inhibitor of the androgen receptor.
Mechanism of Action
The mechanism of action of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is through the inhibition of the androgen receptor. The androgen receptor is a transcription factor that plays a critical role in the growth and survival of prostate cancer cells. EPI-001 binds to a specific site on the androgen receptor, preventing it from binding to and activating its target genes. This inhibition leads to a decrease in the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has also been studied for its biochemical and physiological effects. Studies have shown that EPI-001 can inhibit the androgen receptor in a selective and potent manner, without affecting other related receptors. This selectivity is important in reducing potential side effects of treatment. In addition, EPI-001 has been shown to inhibit the growth and survival of prostate cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid in lab experiments is its high purity and potency. The synthesis method allows for the production of a pure and potent compound, which is important for accurate and reproducible results. However, one limitation of using EPI-001 in lab experiments is its specificity for the androgen receptor. While this specificity is important for reducing potential side effects, it also limits the potential applications of EPI-001 in other areas of research.
Future Directions
There are several potential future directions for the study of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid. One area of research is in the development of new and improved inhibitors of the androgen receptor. While EPI-001 is a potent and selective inhibitor, there is still room for improvement in terms of efficacy and specificity. Another potential direction is in the study of the androgen receptor in other types of cancer. While the androgen receptor is a key target in the treatment of prostate cancer, it may also play a role in other types of cancer. Finally, there is potential for the development of new therapeutic applications for EPI-001 outside of cancer treatment. The androgen receptor is also involved in other physiological processes, such as male sexual development, and EPI-001 may have potential applications in these areas as well.
Conclusion
In conclusion, 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is a small molecule inhibitor of the androgen receptor that has gained attention in scientific research for its potential therapeutic applications. The synthesis method allows for the production of a pure and potent compound, which is important for accurate and reproducible results. EPI-001 has been shown to selectively and potently inhibit the androgen receptor, leading to a decrease in the growth and survival of prostate cancer cells. While there are limitations to the specificity of EPI-001, there are also potential future directions for the study of this compound in the development of new and improved inhibitors of the androgen receptor and in other types of cancer and physiological processes.
Synthesis Methods
The synthesis of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid was first reported in 2012 by researchers at the University of California, San Francisco. The synthesis involved a series of chemical reactions starting from commercially available starting materials. The final product was obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of prostate cancer. The androgen receptor is a key target in the treatment of prostate cancer, and EPI-001 has been shown to inhibit the androgen receptor in a selective and potent manner. This inhibition leads to a decrease in the growth and survival of prostate cancer cells.
properties
IUPAC Name |
4-[1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-20-11-12(9-18-20)10-19-8-7-17-15(19)13-3-5-14(6-4-13)16(21)22/h3-9,11H,2,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLXRPAGBGUXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=CN=C2C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.